

# Application Notes and Protocols for Iodine-129 Measurement by Neutron Activation Analysis

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## Compound of Interest

Compound Name:	Iodine-129
Cat. No.:	B1233664

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## Introduction

**Iodine-129** ( $^{129}\text{I}$ ) is a long-lived fission product with a half-life of 15.7 million years. Its presence in the environment is a result of both natural production and anthropogenic activities, primarily from nuclear fuel reprocessing plants and past nuclear weapons testing. Monitoring  $^{129}\text{I}$  is crucial for environmental protection and radiological surveillance. Neutron Activation Analysis (NAA) is a highly sensitive method for the determination of  $^{129}\text{I}$ .<sup>[1][2][3][4]</sup> The technique is based on the nuclear reaction  $^{129}\text{I}(\text{n},\gamma)^{130}\text{I}$ , where stable  $^{129}\text{I}$  captures a neutron to become the radioactive isotope  $^{130}\text{I}$ , which has a half-life of 12.4 hours and emits characteristic gamma rays that can be readily measured.<sup>[2][5][6]</sup>

This document provides a detailed protocol for the measurement of  $^{129}\text{I}$  in various environmental samples using NAA. The methodology covers sample preparation, chemical separation of iodine, neutron irradiation, and gamma-ray spectrometry.

## Experimental Protocols

The overall procedure for the determination of  $^{129}\text{I}$  by NAA involves several key stages: sample preparation and pre-concentration of iodine, neutron irradiation, post-irradiation chemical purification, and gamma-ray spectrometry.

### 1. Sample Preparation and Pre-concentration

The initial step involves the extraction and concentration of iodine from the sample matrix. The specific method depends on the sample type.

- Water Samples (Seawater, Groundwater):
  - Filter the water sample (4-10 liters) to remove suspended particles.[\[7\]](#)
  - Acidify the sample with nitric acid.
  - Add a known amount of stable iodine (e.g., as KI) as a carrier to determine chemical yield.
  - Perform solvent extraction to separate iodine. This typically involves the oxidation of iodide to elemental iodine, extraction into an organic solvent like carbon tetrachloride (CCl<sub>4</sub>) or chloroform, and subsequent back-extraction into an aqueous solution.[\[8\]](#)[\[9\]](#)
  - Alternatively, for large volume samples, evaporation can be used to concentrate the sample before solvent extraction.[\[7\]](#)[\[8\]](#) Another method involves passing the water sample through an anion exchange resin to adsorb iodide.[\[5\]](#)[\[6\]](#)
- Solid Samples (Soil, Sediment, Vegetation):
  - Dry the sample to a constant weight.
  - For soil and sediment samples, alkaline fusion with potassium hydroxide (KOH) is a common method to decompose the sample and release iodine.[\[1\]](#)[\[10\]](#) The resulting melt is then leached with water.[\[10\]](#)
  - For vegetation samples, alkaline ashing or combustion in a stream of oxygen and nitrogen can be employed.[\[7\]](#)[\[8\]](#)[\[11\]](#)
  - After bringing the iodine into an aqueous solution, perform solvent extraction as described for water samples to separate and purify the iodine.
- Biological Samples (e.g., Seaweed, Milk):
  - Freeze-dry the sample to remove water.
  - Alkaline ashing or fusion is used to decompose the organic matrix and release iodine.[\[7\]](#)[\[8\]](#)

- For liquid samples like milk, an anion exchange resin can be used to directly extract iodine.[12]
- Following decomposition, the iodine is brought into solution and purified by solvent extraction.

## 2. Neutron Irradiation

- The purified iodine sample is transferred to a suitable irradiation container, such as a high-purity quartz ampoule or a polyethylene vial.[4][7]
- The sample is then irradiated in a nuclear reactor with a high thermal neutron flux.[5][13] The irradiation time is typically short, on the order of seconds to minutes, to minimize the production of interfering radionuclides.[5]
- Simultaneously, a standard containing a known amount of  $^{129}\text{I}$  is irradiated under the same conditions for calibration.

## 3. Post-Irradiation Purification

- After irradiation, the sample is allowed to "cool" for a period to allow short-lived interfering radionuclides to decay.
- A post-irradiation chemical purification step is often necessary to remove any remaining interfering radionuclides, particularly bromine, which can produce interfering gamma rays.[1]
- This purification can be achieved through further solvent extraction cycles or precipitation of iodine as palladium iodide ( $\text{PdI}_2$ ).[7][8]

## 4. Gamma-Ray Spectrometry

- The purified sample containing  $^{130}\text{I}$  is then counted using a high-resolution gamma-ray spectrometer, typically equipped with a high-purity germanium (HPGe) detector.[11][14]
- The gamma-ray spectrum is acquired, and the characteristic peaks of  $^{130}\text{I}$  are identified and their net counts determined. The most prominent gamma-ray energies for  $^{130}\text{I}$  are 418 keV, 536 keV, 668 keV, and 739.5 keV.[1][2][6]

- The concentration of  $^{129}\text{I}$  in the original sample is calculated by comparing the activity of  $^{130}\text{I}$  in the sample to that of the irradiated standard, correcting for chemical yield, irradiation time, decay time, and measurement time.

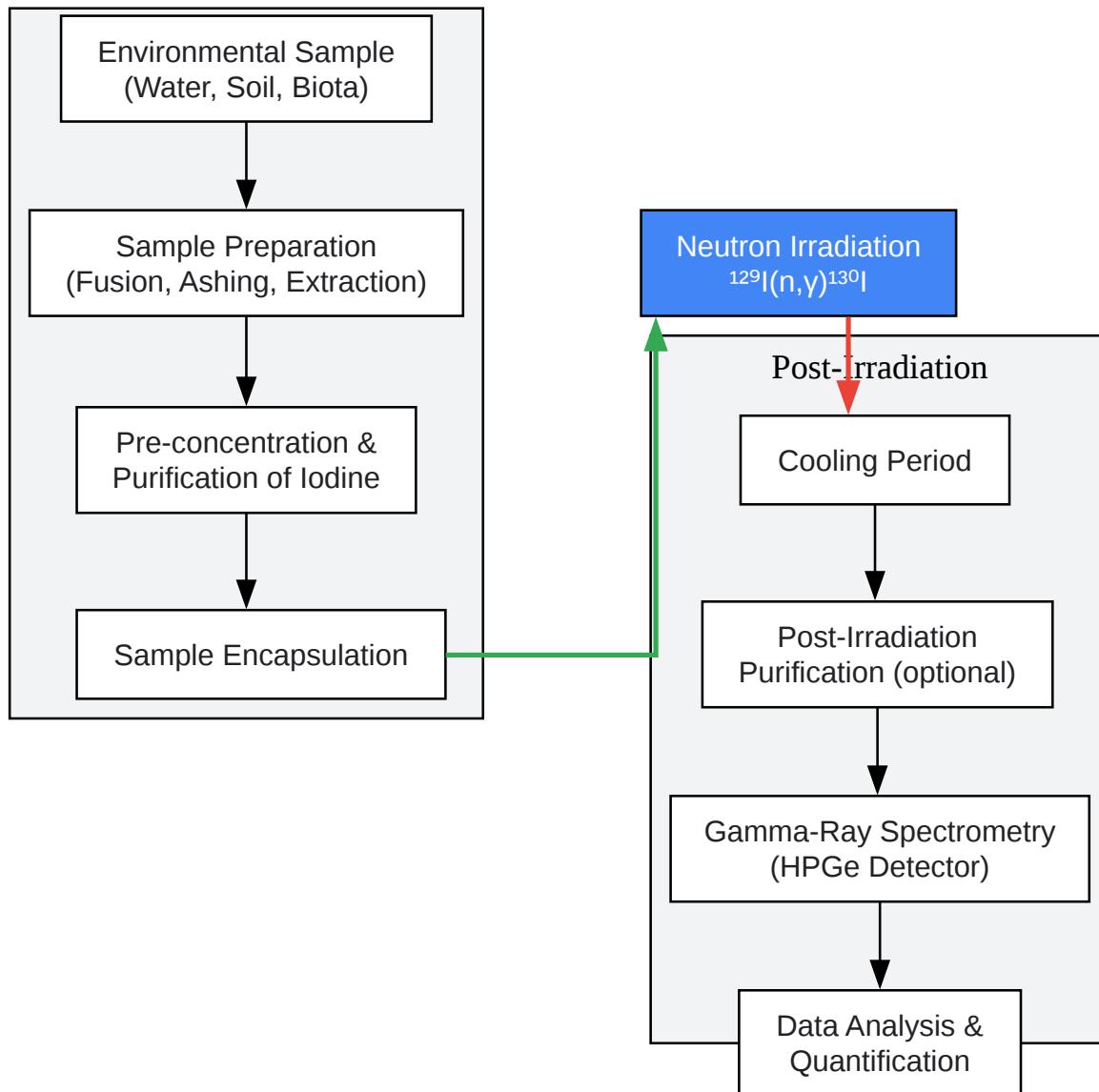
## Data Presentation

The following table summarizes key quantitative parameters for the NAA of  $^{129}\text{I}$ .

Parameter	Typical Value/Range	Reference
Sample Size		
Water	4 - 10 L	[7]
Soil/Vegetation	Up to 150 g	[10]
Neutron Flux	$5 \times 10^{12} - 5 \times 10^{14} \text{ n/cm}^2/\text{s}$	[5][10]
Irradiation Time	100 seconds	[5]
Cooling Time	Variable (hours)	
Counting Time	< 30 minutes to 24 hours	[11][12]
Chemical Recovery	60 - 95% (pre-concentration)	[7][8]
> 98% (post-irradiation)	[8]	
Detection Limit	$2-3 \times 10^{-13} \text{ g (0.03 ng)}$	[5][7][8]
$^{130}\text{I}$ Gamma-ray Energies	418, 536, 668, 739.5 keV	[1][2][6]

## Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of  $^{129}\text{I}$  by Neutron Activation Analysis.



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Caption: Workflow for  $^{129}\text{I}$  determination by NAA.

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